molecular formula C24H19N3O2S B2395072 N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide CAS No. 710287-16-4

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

Cat. No. B2395072
CAS RN: 710287-16-4
M. Wt: 413.5
InChI Key: AYPUCJPVDGJBQX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide, commonly known as APQA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APQA is a quinazoline-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, closely related to the queried compound, highlights their structural versatility, including the formation of gels and crystalline salts with mineral acids. These compounds demonstrate enhanced fluorescence properties in host–guest complexes, offering potential applications in materials science and bioimaging (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activities

Several studies have synthesized and evaluated derivatives for their antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones showed promising results against standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011). Another study focused on 2,3-disubstituted quinazolinone analogs, which underwent molecular docking studies to evaluate their antibacterial screening against various bacterial strains, suggesting significant applications in developing new antibacterial drugs (Rajasekaran & Rao, 2015).

Antitumor and Antiviral Applications

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed considerable anticancer activity against human tumor cell lines, underscoring the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Another study found that a novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects against Japanese encephalitis virus, offering a new avenue for therapeutic interventions against viral infections (Ghosh et al., 2008).

Molecular Docking and Biological Potentials

Synthesis and evaluation of derivatives for antimicrobial and anticancer activities, accompanied by molecular docking studies, provide insights into their mechanisms of action and enhance the development of more effective therapeutic agents. For example, a study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial and anticancer activities, indicative of their broad biological potentials (Mehta et al., 2019).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPUCJPVDGJBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

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